(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine
Overview
Description
Novel inducer of reactivation of mutant p53 in cancer cells, more soluble derivative of PK7088 (GLXC-03466); High Quality Biochemicals for Research Uses
Mechanism of Action
Target of Action
The primary target of PK7242 maleate is the protein p53, often referred to as the 'guardian of the genome’ . This protein is a transcription factor that is activated in response to cellular stress, such as low oxygen levels, heat shock, and DNA damage .
Mode of Action
PK7242 maleate acts as an inducer of reactivation of mutant p53 in cancer cells . Specifically, in cancer cells carrying the Y220C mutant, PK7242 maleate binds to the p53-Y220C core domain .
Biochemical Pathways
The binding of PK7242 maleate to the p53-Y220C core domain affects the p53 signaling pathway . This interaction leads to the reactivation of the mutant p53, which in turn promotes cell cycle arrest or apoptosis, preventing further proliferation of the stressed cell .
Pharmacokinetics
The solubility of pk7242 maleate in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially influence its bioavailability.
Result of Action
The action of PK7242 maleate results in the growth inhibition, cell-cycle arrest, and apoptosis of cancer cells carrying the Y220C mutant . This is achieved through the reactivation of the mutant p53 protein .
Action Environment
It is known that the protein p53 is activated in response to various forms of cellular stress , suggesting that the efficacy of PK7242 maleate could potentially be influenced by the cellular environment and the presence of stressors.
Biochemical Analysis
Biochemical Properties
PK7242 Maleate interacts with the p53-Y220C core domain in cancer cells carrying the Y220C mutant . This interaction induces growth inhibition, cell-cycle arrest, and apoptosis .
Cellular Effects
In cancer cells carrying the Y220C mutant, PK7242 Maleate binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis . It is also known to increase the expression levels of p21 and the proapoptotic NOXA protein .
Molecular Mechanism
The molecular mechanism of action of PK7242 Maleate involves binding to the p53-Y220C core domain in cancer cells carrying the Y220C mutant . This binding induces a series of cellular responses including growth inhibition, cell-cycle arrest, and apoptosis .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMPWCFBSHSNCA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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